5-Ethylbicyclo[2.2.2]oct-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106623-86-3 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
5-ethylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H16/c1-2-9-7-8-3-5-10(9)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3 |
InChI Key |
FTOFVYGLRHSFAM-UHFFFAOYSA-N |
SMILES |
CCC1CC2CCC1C=C2 |
Canonical SMILES |
CCC1CC2CCC1C=C2 |
Other CAS No. |
106623-86-3 |
Synonyms |
Bicyclo(2.2.2)oct-2-ene, 5-ethyl-, (1alpha,4alpha,5alpha)- |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethylbicyclo 2.2.2 Oct 2 Ene and Bicyclo 2.2.2 Octene Derivatives
Established Synthetic Routes to the Bicyclo[2.2.2]octene Core
The construction of the bicyclo[2.2.2]octene skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. Key methodologies include cycloaddition reactions, ring expansions, and oxidative processes.
Diels-Alder Cycloaddition Strategies in Bicyclo[2.2.2]octene Formation.rsc.orgbenchchem.comarkat-usa.orgresearchgate.net
The Diels-Alder reaction stands as a cornerstone for the synthesis of the bicyclo[2.2.2]octene core, providing a powerful and convergent method for its construction. arkat-usa.orgresearchgate.net This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, allows for the formation of the characteristic six-membered ring of the bicyclic system with a high degree of stereocontrol. acs.org Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully employed to generate a wide array of bicyclo[2.2.2]octene derivatives. rsc.orgescholarship.orgrsc.org
Intermolecular Diels-Alder reactions provide a direct and efficient route to the bicyclo[2.2.2]octene framework. This approach involves the reaction of a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile. nih.gov For instance, the reaction between a 5-substituted 1,3-cyclohexadiene and an α,β-unsaturated aldehyde or ketone, such as methacrolein, can be catalyzed by Lewis acids to enhance both the reaction rate and stereoselectivity. nih.gov The use of electron-rich dienes and electron-poor dienophiles generally leads to higher yields and selectivity, consistent with the normal electron demand of the Diels-Alder reaction. arkat-usa.org
A notable example involves the reaction of halogenated masked o-benzoquinones with electron-deficient dienophiles like methyl acrylate (B77674) and methyl vinyl ketone, which yields halo-substituted bicyclo[2.2.2]octenones. researchgate.net Furthermore, the activation of typically unreactive aromatic compounds, such as benzene, towards Diels-Alder reactions can be achieved through complexation with transition metals like rhenium, opening new avenues for the synthesis of bicyclo[2.2.2]octene skeletons. acs.org Stereoselective intermolecular Diels-Alder reactions have also been developed for the construction of bicyclo[2.2.2]diazaoctane cores, which are present in several prenylated indole (B1671886) alkaloids. wm.edu
| Diene | Dienophile | Catalyst/Conditions | Product | Reference |
| 5-Substituted 1,3-cyclohexadiene | Methacrolein | Ytterbium trichloride | Bicyclo[2.2.2]octane aldehyde | nih.gov |
| 4-Halo-2-methoxyphenols (via masked o-benzoquinones) | Methyl acrylate | Hypervalent iodine oxidation | Halo-substituted bicyclo[2.2.2]octenone | researchgate.net |
| Benzene (complexed to {TpRe(CO)(MeIm)}) | N-Methylmaleimide | Rhenium complexation | Bicyclo[2.2.2]octadiene derivative | acs.org |
| Intermediate pyrazinone | 2-Nitroacrylate | - | Bicyclo[2.2.2]diazaoctane core | wm.edu |
| 3-Benzoylamino-2H-pyran-2-ones | Maleic anhydride (B1165640) | Refluxing tetralin | Bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides | arkat-usa.org |
Intramolecular Diels-Alder (IMDA) reactions offer a powerful strategy for the synthesis of complex bicyclo[2.2.2]octenone systems. rsc.orgnih.gov This approach involves a molecule containing both a diene and a dienophile moiety, which undergo an internal cycloaddition to form the bicyclic core. A common method involves the oxidation of ortho-substituted phenols in the presence of α,β-unsaturated acids. rsc.org This modified Wessely oxidation generates cyclohexa-2,4-dienone intermediates that subsequently undergo thermal intramolecular cycloaddition. rsc.orgcdnsciencepub.com This method can produce regioisomers that are different from those obtained through intermolecular Diels-Alder reactions. rsc.orgcdnsciencepub.com
The regioselectivity of these IMDA reactions can be influenced by the nature of the dienophile. jst.go.jp For instance, when the dienophile can conjugate with an aromatic group, a bridged regioselectivity is observed, leading to the formation of bridged seven- and eight-membered rings in addition to the bicyclo[2.2.2]octane skeleton. jst.go.jp The oxidation of 2-methoxyphenols in the presence of an alkenol can also lead to bicyclo[2.2.2]octenone derivatives through a tandem oxidative acetalization-intramolecular Diels-Alder reaction sequence. nih.gov These strategies have been instrumental in the synthesis of highly functionalized and structurally diverse bicyclo[2.2.2]octenones. nih.govacs.orgresearchgate.net
Intermolecular Diels-Alder Reactions with Suitable Dienophiles
Ring Expansion and Rearrangement Pathways in Bicyclo[2.2.2]octane Systems.rsc.org
Ring expansion and rearrangement reactions provide alternative synthetic entries into the bicyclo[2.2.2]octane framework, often starting from more readily available bicyclic precursors. These transformations can be initiated under various conditions, including radical-generating methods. For example, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters can generate a bicyclo[2.2.2]oct-5-en-2-yl radical. This radical can then rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org
The interplay between ring strain and radical stability influences the product distribution in these rearrangements. escholarship.org While the bicyclo[3.2.1]octene system is generally more strained than the bicyclo[2.2.2]octene system, the presence of radical-stabilizing substituents can favor the formation of the rearranged product. escholarship.org Photochemically induced ring expansion of cyclic ketones in alcoholic solutions has also been observed, although this is less common for six-membered or larger carbocyclic ketones. researchgate.net Additionally, rearrangements have been noted during oxidative decarboxylation reactions, where a carbonium ion intermediate can undergo a 1,2-acyl migration, leading to a bicyclo[3.2.1]octane system instead of the expected bicyclo[2.2.2]octene. researchgate.net
Thermal Addition Reactions for Alkyl-Substituted Bicyclooctenones.
Thermal addition reactions represent a viable method for the synthesis of alkyl-substituted bicyclooctenones. These reactions often proceed under conditions of elevated temperature and can be influenced by kinetic and thermodynamic factors. masterorganicchemistry.com The addition of reactants to a diene system can result in either 1,2- or 1,4-addition products. masterorganicchemistry.com While lower temperatures often favor the kinetically controlled 1,2-addition product, higher temperatures can lead to the thermodynamically more stable 1,4-adduct. masterorganicchemistry.com
In the context of synthesizing alkyl-substituted bicyclooctenones, thermal conditions can drive intramolecular cycloadditions of suitably functionalized precursors. For instance, the thermal intramolecular cycloaddition of cyclohexa-2,4-dienones, generated from the oxidation of ortho-substituted phenols in the presence of α,β-unsaturated acids, provides a general route to bicyclo[2.2.2]octenones. rsc.org The specific substitution pattern of the final product is determined by the structure of the starting phenol (B47542) and the unsaturated acid used.
Oxidative Decarboxylation Procedures for Bicyclo[2.2.2]octene Synthesis.rsc.orgbenchchem.comgoogle.com
Oxidative decarboxylation provides a key transformation for the synthesis of bicyclo[2.2.2]octenes from corresponding dicarboxylic acid precursors. google.com A common method involves the use of lead tetraacetate, often in the presence of pyridine (B92270) and oxygen. google.comgoogle.com This reaction proceeds by the removal of two carboxyl groups to form a new double bond within the bicyclic framework.
A typical reaction sequence starts with a Diels-Alder cycloaddition to form a bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride. google.com This anhydride is then hydrogenated to the saturated analog, followed by hydrolysis to the corresponding dicarboxylic acid. The subsequent oxidative decarboxylation with lead tetraacetate yields the desired bicyclo[2.2.2]oct-2-ene derivative. google.com However, rearrangements can sometimes accompany these reactions. For example, treatment of certain keto dicarboxylic acids with lead tetraacetate can lead to the formation of rearranged bicyclo[3.2.1]octane systems as byproducts, alongside the expected bicyclo[2.2.2]oct-5-en-2-one. researchgate.netcdnsciencepub.com This rearrangement is proposed to occur via a carbonium ion intermediate formed after the decarboxylation of a single carboxylic acid group. researchgate.net
Catalytic Synthetic Procedures for Bicyclo[2.2.2]octane Derivatives
Catalytic methods offer efficient and atom-economical routes to bicyclo[2.2.2]octane derivatives. Transition metal catalysts, in particular, have been employed to facilitate the construction of this bicyclic system.
A notable process involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst. google.comwipo.int This reaction yields an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further functionalized. google.comwipo.int This approach presents a simplified pathway for the commercial production of various bicyclo[2.2.2]octane derivatives. google.comwipo.int For instance, a direct oxidation strategy using 1,4-dimethylene cyclohexane as the starting material employs a transition metal catalyst like a nickel or palladium complex with an oxidizing agent such as molecular oxygen or a peroxide. This method can achieve simultaneous ring expansion and esterification through a radical-mediated mechanism.
Aminocatalysis has also emerged as a powerful tool for the synthesis of bicyclo[2.2.2]octane scaffolds. A highly enantiomerically enriched uracil (B121893) derivative bearing a bicyclo[2.2.2]octane scaffold was synthesized using an aminocatalytic strategy. thieme-connect.comresearchgate.net This method utilizes 1,3,6-trimethyl-5-formyluracil and α,β-unsaturated aldehydes as starting materials. thieme-connect.comresearchgate.net The reaction proceeds through a cascade of two consecutive Diels-Alder cycloadditions, leading to the efficient construction of the bicyclo[2.2.2]octane framework with excellent stereoselectivity, which is controlled by the use of 2-(diphenylmethyl)pyrrolidine as the aminocatalyst. thieme-connect.comresearchgate.net
The Diels-Alder reaction is a cornerstone in the synthesis of bicyclo[2.2.2]octene systems. rsc.orgnih.gov Variously substituted bicyclo[2.2.2]octenes can be prepared from the corresponding 2H-pyran-2-one derivatives and maleic anhydride. nih.gov This [4+2] cycloaddition provides the desired skeleton in high yields and with complete stereoselectivity. nih.gov
Table 1: Catalytic Synthetic Procedures for Bicyclo[2.2.2]octane Derivatives
| Starting Material(s) | Catalyst/Reagent | Product Type | Key Features |
| 1,4-Dimethylene cyclohexane | Transition metal catalyst, Oxidizing agent | Oxo-substituted bicyclo[2.2.2]octane | Simplified commercial production pathway. google.comwipo.int |
| 1,3,6-Trimethyl-5-formyluracil, α,β-Unsaturated aldehydes | 2-(Diphenylmethyl)pyrrolidine (aminocatalyst) | Uracil derivative with bicyclo[2.2.2]octane scaffold | Highly enantioselective, double Diels-Alder cascade. thieme-connect.comresearchgate.net |
| 2H-Pyran-2-one derivatives, Maleic anhydride | None (thermal) | Substituted bicyclo[2.2.2]octenes | High yield, complete stereoselectivity via Diels-Alder. nih.gov |
Stereoselective Synthesis of Bicyclo[2.2.2]oct-2-ene Systems
The control of stereochemistry is paramount in the synthesis of complex molecules. For bicyclo[2.2.2]octene systems, both enantioselective and diastereoselective methods have been developed to access specific stereoisomers.
A method for obtaining optically pure enantiomers of bicyclo[2.2.2]oct-5-en-2-ones involves the ketalization of a racemic mixture. google.com The racemic bicyclo[2.2.2]oct-5-en-2-one, obtained from a Diels-Alder reaction, is reacted with an optically pure diol to form diastereomeric ketals. google.com These ketals can then be separated chromatographically. google.com Alternatively, partial ketalization can be performed, and the unreacted enantiomer can be separated from the ketalized enantiomer by distillation or chromatography. google.com This strategy allows for the isolation of both optical antipodes in their pure forms. google.com
Another powerful approach for the enantioselective synthesis of bicyclo[2.2.2]octenones is through the oxidative dearomatization of phenols. nih.govamanote.com A copper-mediated asymmetric oxidation of substituted phenols to ortho-quinols, followed by a homochiral dimerization, has been developed. nih.govamanote.com This method has been optimized and shown to be applicable to a range of phenol substrates, producing [4+2] dimers in high enantioselectivity. nih.gov More recently, an organocatalytic tandem ortho-hydroxylative phenol dearomatization (o-HPD)-[4+2] reaction has been described. nih.govresearchgate.net This methodology utilizes a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, to produce dearomatized products with high enantioselectivity across various phenol substitution patterns. nih.govresearchgate.net
Diastereoselective synthesis of bicyclo[2.2.2]octane derivatives has been achieved through various strategies. One approach to synthesizing optically active bicyclo[2.2.2]octane-2,5-diones involves a diastereoselective 1,4-addition. escholarship.org Another highly diastereoselective process involves a tandem Michael-Michael reaction, which produces polycyclic heterocycles containing the bicyclo[2.2.2]octane core in the presence of a bifunctional thiourea (B124793) catalyst. researchgate.net
A process for the diastereoselective preparation of (1R,4R,5S,6S)-6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one compounds has also been reported. google.com This method can achieve a diastereomeric ratio greater than 99:1. google.com These compounds are useful intermediates for the synthesis of 5-aryl-bicyclo[2.2.2]oct-5-en-2-one compounds. google.com
Table 2: Stereoselective Synthesis of Bicyclo[2.2.2]octene Systems
| Method | Key Transformation | Stereochemical Control | Product |
| Ketalization/Chromatography | Ketalization of racemic bicyclo[2.2.2]oct-5-en-2-one with a chiral diol | Enantioselective separation of diastereomeric ketals | Optically pure bicyclo[2.2.2]oct-5-en-2-ones. google.com |
| Oxidative Dearomatization | Copper-mediated oxidation of phenols and dimerization | Enantioselective | Bicyclo[2.2.2]octenone dimers. nih.govamanote.com |
| Organocatalytic o-HPD | Chiral oxaziridinium catalyzed dearomatization and cycloaddition | Enantioselective | Bicyclo[2.2.2]octenones. nih.govresearchgate.net |
| 1,4-Addition | Diastereoselective 1,4-addition | Diastereoselective | Optically active bicyclo[2.2.2]octane-2,5-diones. escholarship.org |
| Tandem Michael-Michael Reaction | Organocatalytic tandem reaction | Highly diastereoselective | Polycyclic heterocycles with a bicyclo[2.2.2]octane core. researchgate.net |
Enantioselective Preparation of Bicyclo[2.2.2]octenones through Ketalization and Chromatographic Separation
Contemporary Developments in 5-Ethylbicyclo[2.2.2]oct-2-ene Synthesis
While specific catalytic or highly stereoselective synthetic routes focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general synthetic strategies for bicyclo[2.2.2]octene derivatives are applicable. The introduction of the ethyl group at the C5 position can be envisioned through several pathways.
One potential route involves the Diels-Alder reaction between a 1,3-cyclohexadiene derivative and an ethylene (B1197577) equivalent bearing the desired ethyl substituent. Alternatively, a pre-formed bicyclo[2.2.2]octenone could be subjected to a Wittig-type reaction or a Grignard addition with an ethylmagnesium halide followed by dehydration to introduce the ethyl group and the double bond.
A patent describes the synthesis of substituted bicyclo[2.2.2]oct-5-ene compounds, including those with alkyl groups, for use as cooling agents. google.com For example, 1-isopropyl-4-methyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is synthesized via a Diels-Alder reaction between alpha-terpinene (B1210023) and maleic anhydride. google.com This adduct can then be reduced to the corresponding dicarbinol. google.com While not directly synthesizing this compound, this demonstrates the feasibility of incorporating alkyl substituents onto the bicyclo[2.2.2]octene scaffold.
Further research is needed to develop dedicated and efficient synthetic methods for this compound, potentially adapting the catalytic and stereoselective methodologies established for other bicyclo[2.2.2]octene derivatives.
Mechanistic Investigations of Reactions Involving 5 Ethylbicyclo 2.2.2 Oct 2 Ene and Analogues
Elucidation of Reaction Pathways and Intermediate Species
The study of reactions involving the bicyclo[2.2.2]octene skeleton allows for the detailed examination of reaction intermediates and the elucidation of complex reaction pathways. These investigations are crucial for understanding the fundamental principles that govern chemical reactivity and for the rational design of synthetic strategies.
Radical reactions involving bicyclo[2.2.2]octene systems often lead to skeletal rearrangements, providing insights into the stability and reactivity of radical intermediates. For instance, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially forms a bicyclo[2.2.2]oct-5-en-2-yl radical. This intermediate can then rearrange to a more strained but potentially more stable bicyclo[3.2.1]oct-6-en-2-yl radical through a cyclopropylcarbinyl radical intermediate. escholarship.org
The ratio of the resulting products is dictated by a delicate balance between ring strain and the stabilizing effects of substituents on the radical center. escholarship.org While the bicyclo[2.2.2]octene system is generally less strained, radical-stabilizing groups can favor the formation of the bicyclo[3.2.1]octene framework. escholarship.org Furthermore, these rearrangements often exhibit stereoselectivity, with the rearranged products favoring the equatorial isomer over the axial one, a phenomenon that can be attributed to torsional steering effects. escholarship.org
The stability of radical cations derived from bicyclo[2.2.2]octene has also been investigated. The bicyclo[2.2.2]oct-2-ene radical cation, for example, exhibits a twisted structure, deviating from the C2v symmetry of the parent molecule due to vibronic coupling. researchgate.net This twisting is a consequence of the pseudo-Jahn-Teller effect. researchgate.net
An unexpected radical 4-exo cyclization has been observed in rigid bicyclo[2.2.2]octene derivatives, leading to the formation of a highly condensed tricyclo[3.3.1.02,7]nonane skeleton, a structural motif found in some natural products. researchgate.net
Acid-catalyzed reactions of bicyclo[2.2.2]octene derivatives can lead to complex rearrangements and the formation of lactones. The rigid structure of the bicyclic system allows for detailed studies of the stereoelectronic requirements of these transformations. In the case of bicyclo[2.2.2]octenones with an α-dimethoxyketone, acidic conditions can promote the departure of a leaving group, such as the hydroxyl group of an oxime. acs.orgnih.gov The neighboring cyclic acetal (B89532) group can then facilitate the cleavage of a carbon-carbon bond, leading to the formation of an oxonium intermediate. acs.orgnih.gov Subsequent hydrolysis of this intermediate results in the formation of a lactone. acs.orgnih.gov
The presence of specific functional groups is crucial for these rearrangements. For instance, without the cyclic acetal structure, the corresponding α-ketalketoxime is more prone to hydrolysis under acidic conditions, and the fragmentation reaction does not occur. nih.gov The acid-catalyzed lactonization of endo- and exo-2-methyl-norbornene-2-carboxylic acid has also been studied, revealing competitive formation of γ- and δ-lactones. clockss.org
Heating bicyclo[2.2.2]octane-1,4-diol with phosphoric acid at 120°C induces a ring expansion, yielding tricyclic products. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide can be influenced by acid catalysis, leading to the isomerization of bicyclo[2.2.2]octene to bicyclo[3.2.1]oct-2-ene. sci-hub.se
Table 1: Key Intermediates in Bicyclo[2.2.2]octene Rearrangements
| Reaction Type | Precursor | Intermediate Species | Rearranged Product |
| Radical-Mediated Rearrangement | 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl ester | Bicyclo[2.2.2]oct-5-en-2-yl radical, Cyclopropylcarbinyl radical | Bicyclo[3.2.1]oct-6-en-2-yl radical product |
| Acid-Catalyzed Lactonization | Bicyclo[2.2.2]octenone with α-dimethoxyketone and oxime | Oxonium intermediate | Lactone |
| Acid-Catalyzed Rearrangement | Bicyclo[2.2.2]octane-1,4-diol | Carbocation intermediates | Tricyclic products |
Oxidative transformations of bicyclo[2.2.2]octene derivatives can proceed through various mechanisms, including those involving 1,2-acyl migrations. The oxidative decarboxylation of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate can lead to rearranged products. researchgate.netcdnsciencepub.com For example, the treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate yields 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one as a minor product, with the major product arising from a rearrangement to a bicyclo[3.2.1]octane system. researchgate.netresearchgate.net This rearrangement is proposed to occur via oxidative decarboxylation of a single carboxylic acid group to form a carbonium ion, which then undergoes a 1,2-acyl migration. researchgate.netcdnsciencepub.comresearchgate.net
Similarly, the oxidative decarboxylation of 1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid with lead tetraacetate gives 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one along with products rearranged to a bicyclo[3.2.1]octane skeleton. researchgate.netcdnsciencepub.com Photochemically induced 1,3-acyl rearrangements of bicyclo[2.2.2]octenones have also been utilized in the synthesis of natural products. thieme-connect.com
The selective oxidative scission of the C1-C2 bond in bicyclo[2.2.2]octenones bearing an α-dimethoxycarbonyl group has been achieved, leaving the olefin intact. acs.org This chemoselectivity highlights the influence of the α-dimethoxyketone on the reactivity of the system. acs.org
The rigid, well-defined stereochemistry of the bicyclo[2.2.2]octene framework makes it an excellent model system for studying the stereochemical course of reactions. The stereochemistry of Diels-Alder reactions to form bicyclo[2.2.2]octene derivatives is a classic example. researchgate.net These reactions can potentially yield endo and exo adducts, and the stereochemical outcome is influenced by the nature of the diene and dienophile. researchgate.net An efficient method to control the stereochemistry of these reactions to favor the endo-configuration has been developed. researchgate.net
In radical-mediated rearrangements, the stereochemistry of the products can be influenced by torsional steering, which favors the formation of the equatorial isomer in the rearranged bicyclo[3.2.1]octene products. escholarship.org The stereochemistry of the starting material also plays a crucial role in the outcome of rearrangements. For instance, the reduction of syn- and anti-bicyclo[2.2.2]oct-5-en-2-ol tosylates with lithium aluminum hydride leads to different rearranged products, bicyclo[3.2.1]oct-2-ene and tricyclo[3.2.1.02,7]octane, respectively. gla.ac.uk
The stereoselectivity of cycloadditions can also be influenced by the presence of substituents on the bicyclo[2.2.2]octene core. For example, in the Diels-Alder reaction between a 5-substituted 1,3-cyclohexadiene (B119728) and an acrylate (B77674), the substituent on the diene can direct the facial selectivity of the dienophile approach. nih.gov
Oxidative Transformation Mechanisms and 1,2-Acyl Migration
Computational and Theoretical Approaches to Elucidating Bicyclo[2.2.2]octene Reaction Mechanisms
Computational and theoretical methods have become indispensable tools for understanding the intricate details of reaction mechanisms involving bicyclo[2.2.2]octene systems. These approaches complement experimental studies by providing insights into the structures and energies of transition states and intermediates that may be difficult to observe directly.
Density Functional Theory (DFT) has been widely applied to investigate various aspects of bicyclo[2.2.2]octene chemistry. DFT calculations have been used to study the relative stabilities of bicyclo[2.2.2]octane and its isomer, bicyclo[3.2.1]octane. These studies help in understanding the thermodynamic driving forces behind rearrangements.
DFT has also been instrumental in elucidating the mechanism of cycloaddition reactions. For example, a DFT study of the reaction between 1,5,6-trimethylpyrazinium-3-olate and methyl methacrylate (B99206) concluded that the formation of a lactone-lactam with a diazabicyclo[2.2.2]octane structure proceeds through a domino process involving a 1,3-dipolar cycloaddition followed by a skeletal rearrangement, rather than a direct Diels-Alder reaction. nih.gov
Furthermore, DFT calculations have been used to understand the structural and electronic properties of radical cations derived from bicyclo[2.2.2]octenes. Calculations on the bicyclo[2.2.2]oct-2-ene radical cation predicted a twisted geometry at the double bond, consistent with experimental ESR data, and attributed this distortion to a pseudo-Jahn-Teller effect. researchgate.net Computational studies have also been employed to investigate hydrogen migration in substituted bicyclo[2.2.2]octylidenes, suggesting that the inductive effect of substituents influences the ease of migration. researchgate.net
Molecular Mechanics (MM) Simulations for Conformational Analysis and Relative Stabilities
Molecular mechanics (MM) simulations serve as a powerful computational tool for analyzing the conformational landscape and assessing the relative stabilities of flexible molecules like 5-Ethylbicyclo[2.2.2]oct-2-ene and its derivatives. This method relies on classical mechanics and uses a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. These force fields are collections of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.
In the study of bicyclo[2.2.2]octane systems, MM simulations have been instrumental. For instance, investigations into lactone derivatives of endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid utilized the MM2 and MM3 force fields to evaluate the stabilities of different isomeric products. researchgate.net A study reported that initial MM2 calculations of the final steric energies of three isomeric lactones did not seem to reflect their observed relative stabilities. researchgate.net However, subsequent MM2 and more advanced MM3 calculations provided a clearer picture. The MM3 force field, considered an improvement over MM2, calculated the final steric energies and heats of formation for three isomeric lactones (designated as lactones 3, 4, and 5 in the study), indicating a stability order of 5 > 3 > 4. researchgate.net
These calculations provide quantitative data on the energetic differences between isomers, which is crucial for understanding reaction outcomes where product distribution may be thermodynamically controlled. researchgate.net
Interactive Table: MM3 Calculated Energies for Bicyclo[2.2.2]octene-derived Lactones researchgate.net
| Compound (Isomeric Lactone) | Final Steric Energy (kcal/mol) | Heat of Formation (kcal/mol) | Relative Stability Order |
| Lactone 3 | 25.27 | -100.0 | Intermediate |
| Lactone 4 | 27.89 | -97.4 | Least Stable |
| Lactone 5 | 24.56 | -100.7 | Most Stable |
Data sourced from a study on lactones of endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, an analogue of the title compound. The stability order is derived from the calculated heats of formation.
The application of MM simulations extends to the parent bicyclo[2.2.2]octane framework, where constant pressure molecular dynamics calculations have been used to investigate properties and phase transitions, demonstrating the utility of these methods for understanding the fundamental behavior of this rigid ring system. capes.gov.br Furthermore, MM2 calculations have been effectively used to determine the energy-minimized atomic coordinates and torsion angles of related bicyclic ketones, providing insights into the precise three-dimensional structures. psu.edu
Ab Initio and Semi-Empirical Calculations on Bicyclic Enolates
The formation of enolates from bicyclic ketones is a critical step in many synthetic transformations, and understanding their structure and reactivity is key to controlling stereochemical outcomes. Both ab initio and semi-empirical quantum mechanical methods are employed to investigate these transient intermediates.
Ab Initio Calculations
Ab initio methods solve the Schrödinger equation from first principles, without extensive reliance on empirical parameters. Density Functional Theory (DFT) is a prominent ab initio method widely used for its balance of accuracy and computational cost. acs.org
A comprehensive study on the diastereoselective alkylation of a chiral bicyclic N,O-acetal serine derivative provided significant insights through DFT calculations at the B3LYP/6-31+G(d) level of theory. unav.edu These calculations were performed to elucidate the stereochemical outcome of the alkylation process, which proceeds through a bicyclic enolate intermediate. unav.edu A key finding was the pronounced nonplanar, or pyramidal, character of the enolate intermediates. unav.edu This deviation from planarity is crucial for explaining the observed high diastereoselectivity, which occurs with total retention of configuration. unav.edu
The computational study explored various reaction pathways, including C-alkylation, O-alkylation, and pyramidal inversion of the enolate. unav.edu The calculated energy barriers for these processes were in excellent agreement with experimental observations. unav.edu For example, the calculated half-lives for the enolate's inversion and C-alkylation processes at -78°C were 59.2 ms (B15284909) and 0.3 ms, respectively, explaining why alkylation occurs much faster than stereochemical scrambling via inversion. unav.edu
Interactive Table: Calculated Relative Energies for Bicyclic Enolate Reaction Pathways unav.edu
| Species / Transition State (TS) | Relative Energy (kcal/mol) [a] | Relative Energy with ZPE Correction (kcal/mol) [b] |
| Enolate + MeBr | 0.0 | 0.0 |
| C-alkylation TS (favored) | 11.2 | 11.0 |
| Inversion TS | 12.8 | 12.5 |
| C-alkylation TS (disfavored) | 15.2 | 14.9 |
[a] Calculated at the B3LYP/6-31+G(d) level. [b] Includes zero-point energy (ZPE) corrections.
Semi-Empirical Calculations
Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations, making them much faster than ab initio methods. wikipedia.orgresearchgate.net This speed allows for the study of larger molecular systems. wikipedia.org Methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) are variations of the Neglect of Diatomic Differential Overlap (NDDO) approximation. researchgate.net
These methods have been applied to study bicyclic enolates. For instance, AM1 calculations were carried out on the α-enolates of bicyclic ketones such as bicyclo[2.2.1]heptan-2-one and its derivatives. grafiati.com The goal of these calculations was to understand the source of the enhanced acidity of certain protons within the bicyclic framework, a property directly related to the stability of the corresponding enolate. grafiati.com By comparing the calculated properties of different enolates, researchers can gain insight into the structural and electronic factors that influence reactivity. grafiati.com The combination of semi-empirical methods for initial exploration followed by more rigorous ab initio calculations on key structures represents a common and effective computational strategy. acs.org
Advanced Spectroscopic Characterization Techniques in Bicyclo 2.2.2 Oct 2 Ene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.2.2]oct-2-ene derivatives, offering detailed insights into the connectivity and stereochemistry of the molecule.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In bicyclo[2.2.2]oct-2-ene derivatives, the olefinic, bridgehead, and methylene (B1212753) protons exhibit characteristic chemical shifts and coupling patterns.
For the parent bicyclo[2.2.2]oct-2-ene, the olefinic protons typically appear as a complex multiplet in the range of δ 5.8-6.2 ppm. vulcanchem.com The bridgehead protons are also observed as multiplets, generally between δ 2.5-3.5 ppm, while the methylene protons of the bicyclic system produce complex signals from δ 1.2-2.2 ppm. vulcanchem.com
Interactive Data Table: Representative ¹H NMR Data for Bicyclo[2.2.2]oct-2-ene Derivatives
| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Bicyclo[2.2.2]oct-2-ene-2-carboxamide | Olefinic | 5.8-6.2 | complex multiplicity | vulcanchem.com |
| Bridgehead | 2.5-3.5 | - | vulcanchem.com | |
| Methylene | 1.2-2.2 | complex coupling patterns | vulcanchem.com | |
| 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | CH₃ | 1.05, 1.15 | s, d | orgsyn.org |
| CH, CH₂ | 1.35–2.15, 2.32, 2.81 | m, m, dd | orgsyn.org | |
| 1-Isopropyl-4-methyl-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid (regioisomers) | Olefinic | 6.17 & 6.09, 6.09 & 5.95 | d, d | google.com |
| CH | 2.81 & 2.5, 2.09 | dd, heptuplet | google.com | |
| CH₂, CH₃ | 1.1-1.8, 1.21 & 1.08, 0.99 & 0.93 | m, s, d | google.com |
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization, substitution, and stereochemical environment. cdnsciencepub.com
In bicyclo[2.2.2]octane carboxylic acids, the carboxyl carbon (C=O) typically resonates in the downfield region of the spectrum. For instance, in 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, the carboxylic acid carbon appears at δ 174.8 ppm, while the ketone carbonyl carbon is observed at δ 214.1 ppm. orgsyn.org The carbon atoms of the bicyclic framework appear at distinct chemical shifts, which can be assigned based on substitution patterns and comparison with related structures. cdnsciencepub.comnih.gov
The formation of lactones from bicyclo[2.2.2]octane carboxylic acids introduces significant changes in the ¹³C NMR spectrum. The lactonization process, which can lead to the formation of γ- or δ-lactones, alters the chemical shifts of the carbons involved in the lactone ring and adjacent carbons. researchgate.net These changes provide clear evidence for the formation of the lactone and help in determining its structure. researchgate.netcdnsciencepub.com For example, studies on the lactonization of bicyclo[2.2.2]oct-5-ene-2-carboxylic acids have shown that the resulting γ- and δ-lactones exhibit characteristic ¹³C NMR signals that allow for their unambiguous identification. researchgate.net
Interactive Data Table: ¹³C NMR Chemical Shifts for Bicyclo[2.2.2]octane Derivatives
| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |
| 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | C=O (acid) | 174.8 | orgsyn.org |
| C=O (ketone) | 214.1 | orgsyn.org | |
| Bicyclic framework & methyls | 17.3, 17.4, 23.7, 31.8, 33.9, 35.7, 44.9, 47.9, 50.9, 54.5 | orgsyn.org | |
| 1-Isopropyl-4-methyl-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid (regioisomers) | C=O | 181.9 | google.com |
| Olefinic | 138.2 & 134.9, 136.1 & 135.6 | google.com | |
| Bicyclic framework & alkyls | 25-50 | google.com | |
| Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester | C=O | 170.6 | |
| Bicyclic framework | 38.1, 53.0 |
The Nuclear Overhauser Effect (nOe) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is particularly useful for assigning stereochemistry in rigid systems like bicyclo[2.2.2]oct-2-ene derivatives. By irradiating a specific proton, an enhancement of the signal intensity of nearby protons (typically within 5 Å) can be observed.
In the context of bicyclo[2.2.2]octene research, nOe difference experiments are crucial for distinguishing between endo and exo isomers. For example, irradiation of a bridgehead proton can lead to an nOe enhancement of a nearby substituent, confirming its stereochemical orientation. This technique has been instrumental in the structural elucidation of complex natural products and synthetic intermediates containing the bicyclo[2.2.2]octane core. cdnsciencepub.com The magnitude of the nOe enhancement can provide semi-quantitative information about the internuclear distances, further refining the three-dimensional model of the molecule.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis of Bicyclo[2.2.2]octane Carboxylic Acids and Lactones[1],
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
IR and UV-Vis spectroscopy are valuable tools for identifying functional groups and conjugated systems within bicyclo[2.2.2]oct-2-ene derivatives.
IR spectroscopy is used to detect the presence of specific functional groups based on their characteristic vibrational frequencies. For example, in bicyclo[2.2.2]oct-2-ene-2-carboxamide, the N-H stretching of the amide group is expected between 3300-3500 cm⁻¹, the C=O stretching (amide I band) at 1650-1690 cm⁻¹, and the C=C stretching of the double bond at 1620-1680 cm⁻¹. vulcanchem.com Similarly, bicyclo[2.2.2]oct-2-ene-2-carbonitrile would show a characteristic nitrile stretch near 2200 cm⁻¹.
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-systems. Simple bicyclo[2.2.2]octenones exhibit characteristic n→π* transitions. cdnsciencepub.com The presence of additional chromophores, such as in 1,3-dimethoxy-5,6,7,8-tetramethylidene-bicyclo[2.2.2]oct-2-ene, results in more complex UV spectra with multiple absorption bands. chimia.ch For instance, this compound shows absorption maxima at 254, 246, 235, 228, 220, and 205 nm in isooctane. chimia.ch The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents, providing valuable structural information. cdnsciencepub.com
Interactive Data Table: Spectroscopic Data for Functional Group and Chromophore Analysis
| Compound | Spectroscopic Technique | Wavenumber (cm⁻¹) / λmax (nm) (ε) | Functional Group/Chromophore | Reference |
| Bicyclo[2.2.2]oct-2-ene-2-carboxamide | IR | 3300-3500 | N-H stretch | vulcanchem.com |
| IR | 1650-1690 | C=O stretch (amide I) | vulcanchem.com | |
| IR | 1620-1680 | C=C stretch | vulcanchem.com | |
| Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | IR | ~2200 | C≡N stretch | |
| 1,3-Dimethoxy-5,6,7,8-tetramethylidene-bicyclo[2.2.2]oct-2-ene | UV-Vis (isooctane) | 254 (8400), 246 (9450), 235 (11900), 228 (12400), 220 (11500), 205 (12400) | Conjugated π-system | chimia.ch |
| 5,6-Dibenzoyl-4-phenylbicyclo[2.2.2]oct-5-en-2-one derivative (ketene product) | IR | ~2090 | C=C=O stretch | beilstein-journals.org |
| IR | 1730 | C=O stretch (ring ketone) | beilstein-journals.org |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of bicyclo[2.2.2]oct-2-ene derivatives. rsc.org
Electron Ionization (EI) is a common technique where the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For the parent bicyclo[2.2.2]oct-2-ene, the molecular ion appears at an m/z of 108. nih.gov
The fragmentation of the bicyclic system often involves retro-Diels-Alder reactions. For bicyclo[2.2.2]oct-2-ene, this would lead to the formation of 1,3-cyclohexadiene (B119728) and ethylene (B1197577). The fragmentation pattern can be more complex for substituted derivatives. For example, the mass spectrum of 1-isopropyl-4-methyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (B1165640) shows a molecular ion at m/z 234, with major fragments at m/z 136, 135, 121, 119, 93, and 91. google.com The analysis of these fragmentation pathways can provide valuable clues about the structure and connectivity of the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of the molecule and its fragments, further confirming the proposed structure. rsc.org
Interactive Data Table: Mass Spectrometry Data for Bicyclo[2.2.2]oct-2-ene Derivatives
| Compound | Ionization Method | m/z of Molecular Ion (M⁺•) | Key Fragment Ions (m/z) | Reference |
| Bicyclo[2.2.2]oct-2-ene | EI | 108 | - | nih.gov |
| 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | EI | 196 | 178, 110, 95 | orgsyn.org |
| 1-Isopropyl-4-methyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | EI | 234 | 136, 135, 121, 119, 93, 91 | google.com |
Catalytic Applications in Bicyclo 2.2.2 Oct 2 Ene Transformations
Transition Metal Catalysis in Bicyclo[2.2.2]octene Functionalization
Transition metals are pivotal in catalyzing a wide array of transformations on the bicyclo[2.2.2]octene scaffold. beilstein-journals.org These catalysts facilitate reactions that are otherwise challenging, enabling C-H bond functionalization, oxidation, and the construction of new cyclic systems. beilstein-journals.orgrsc.org
Rhodium-based catalysts, particularly when paired with chiral diene ligands, have been successfully employed in asymmetric reactions. researchgate.net For instance, rhodium(I)/chiral-diene complexes can catalyze the domino arylation/cyclization of alkyne-containing substrates to produce optically active indenols and other complex cyclic compounds with high yields and excellent enantioselectivities. researchgate.net Similarly, cobalt-based catalytic systems are effective in promoting [4+2+2] cycloadditions of bicyclo[2.2.2]octa-2,5-dienes with butadienes, yielding complex polycyclic structures. researchgate.net
Palladium catalysis is also prominent in the functionalization of bicyclo[2.2.2]octene precursors. A notable example involves the conversion of 1,4-dimethylenecyclohexane into functionalized bicyclo[2.2.2]octanes through a palladium-catalyzed oxidation followed by cyanation. Nickel complexes, such as bis(triphenylphosphine)nickel dicarbonyl, have been used in direct oxidation strategies to convert 1,4-dimethylene cyclohexane (B81311) into bicyclo[2.2.2]octane derivatives, offering a streamlined route that avoids multiple protection and deprotection steps.
| Catalyst System | Substrate Type | Reaction Type | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Rhodium(I)/Chiral Diene | 3-(ortho-boronated aryl) conjugated enones | Tandem Arylation/Cyclization | 2,3-disubstituted indenes | Achieves high yields and excellent enantioselectivities. | researchgate.net |
| Palladium(II) Acetate/TBHP | 1,4-dimethylenecyclohexane | Oxidation | Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid | Provides a two-step sequence to functionalized bicyclic cores. | |
| Cobalt-based bimetal system | Bicyclo[2.2.2]octa-2,5-diene | [4+2+2] Cycloaddition | Polycyclic adducts | Proceeds in excellent yields with high regioselectivity. | researchgate.net |
| Bis(triphenylphosphine)nickel dicarbonyl | 1,4-dimethylene cyclohexane | Oxidative Ring Expansion/Esterification | Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester | A direct, radical-mediated mechanism suitable for large-scale production. |
Organocatalysis in Bicyclo[2.2.2]octene Synthesis and Reactions
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free strategy for the synthesis and transformation of bicyclo[2.2.2]octene systems. nih.govresearchgate.net This approach is particularly valuable for constructing chiral bicyclic structures with high enantioselectivity. nih.govthieme-connect.com
A significant application is the enantioselective synthesis of bicyclo[2.2.2]octenones. nih.govnih.gov Researchers have developed a highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization (o-HPD) and [4+2] cycloaddition reaction. nih.govnih.gov This method utilizes a chiral oxaziridinium organocatalyst to produce dearomatized bicyclo[2.2.2]octenone products in high enantioselectivity across a range of phenol substrates. nih.gov This strategy has been successfully applied to the synthesis of natural products like (+)-biscarvacrol. nih.govnih.gov
Another notable organocatalytic route involves a Michael-aldol-Smiles rearrangement sequence. thieme-connect.comsmolecule.com Using primary amine catalysts derived from cinchona alkaloids, cyclohexenone can react with β-keto sulfones to form Michael adducts that subsequently cyclize to yield 6-substituted bicyclo[2.2.2]oct-5-en-2-ones with high enantioselectivity. thieme-connect.comsmolecule.com
| Catalyst | Reactants | Reaction Sequence | Product | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Chiral Oxaziridinium Salt | o-alkylphenols | o-Hydroxylative Phenol Dearomatization / [4+2] Dimerization | Bicyclo[2.2.2]octenones | High (e.g., 99:1 e.r. for (+)-biscarvacrol) | nih.govnih.gov |
| Primary Amine (Cinchona alkaloid-derived) | Cyclohexenone and β-keto benzothiazoyl sulfones | Michael Addition / Aldol Cyclization / Smiles Rearrangement | 6-substituted bicyclo[2.2.2]oct-5-en-2-ones | High enantioselectivity | thieme-connect.comsmolecule.com |
| Organocatalyst (unspecified) | 2-cyclohexenone and phenylacetaldehyde | One-pot Michael addition-aldol reaction | 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one | Leads to enantiomerically pure bicyclo[2.2.2]octadiene ligands. | acs.org |
Heterogeneous and Homogeneous Catalytic Systems for Bicyclo[2.2.2]octene Conversions
Both heterogeneous and homogeneous catalysts are employed in the transformation of bicyclo[2.2.2]octenes, each offering distinct advantages. Homogeneous catalysts, being soluble in the reaction medium, often exhibit higher activity and selectivity. researchgate.net In contrast, heterogeneous catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, facilitating catalyst recovery and reuse. researchgate.netgoogle.com
Homogeneous catalysis is exemplified by the use of soluble transition metal complexes, such as rhodium or cobalt complexes with specific ligands, for cycloaddition reactions. researchgate.net These systems allow for fine-tuning of the catalyst's electronic and steric properties to control reactivity and selectivity. researchgate.net For instance, a patent describes the hydroformylation of bicyclo[2.2.2]oct-2-ene derivatives using homogeneous cobalt or ruthenium catalysts at high temperatures and pressures. google.com
Heterogeneous catalysis is commonly used for hydrogenation reactions. A standard procedure is the catalytic saturation of the double bond in bicyclo[2.2.2]oct-5-en-2-one using 10% Palladium on carbon (Pd/C) under hydrogen pressure. This method achieves complete conversion and high selectivity for the saturated bicyclo[2.2.2]octane product. While heterogeneous systems for more complex reactions like cycloadditions are being investigated, they currently tend to be less efficient than their homogeneous counterparts. researchgate.net
| Catalysis Type | Catalyst Example | Reaction Example | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Homogeneous | [RuCl(p-cymene)-(S)-BINAP]Cl | Asymmetric synthesis of bicyclo[2.2.2]octane esters | High activity, high selectivity, tunable. | Difficult to separate from product, potential for metal contamination. | |
| Homogeneous | Cobalt or Ruthenium complexes | Hydroformylation | Effective for specific transformations like adding formyl groups. | Requires high pressure and temperature. | google.com |
| Heterogeneous | 10% Palladium on Carbon (Pd/C) | Hydrogenation of bicyclo[2.2.2]oct-5-en-2-one | Easy to remove/recycle, robust. | Lower activity/selectivity in some cases, potential for metal leaching. | |
| Heterogeneous | Copper or Ruthenium catalysts | Hydrogenation | Can be used for large-scale industrial processes. | Technological parameters can be inferior to homogeneous systems for complex reactions. | researchgate.netgoogle.com |
Role of Catalysts in Mediating Stereoselectivity in Bicyclo[2.2.2]octene Chemistry
Controlling stereoselectivity is a critical challenge and a significant area of research in bicyclo[2.2.2]octene chemistry. The rigid framework of the molecule presents a unique three-dimensional canvas, and catalysts are essential tools for directing reactions to produce specific stereoisomers.
Chiral catalysts are at the heart of stereoselective synthesis. In transition metal catalysis, chiral ligands coordinate to the metal center, creating a chiral environment that influences the approach of the substrate. Chiral diene ligands, such as Hayashi's Ph-bod*, are used with rhodium to catalyze asymmetric reactions, yielding products with high enantiomeric excess. researchgate.netacs.org Similarly, copper(I) complexes with chiral ligands like (–)-sparteine have been used for enantioselective oxidative dearomatization/[4+2] dimerization cascades to produce chiral bicyclo[2.2.2]octenones. nih.govacs.org
Organocatalysis provides an alternative and highly effective strategy for achieving stereocontrol. researchgate.net Asymmetric synthesis of bicyclo[2.2.2]oct-5-en-2-one derivatives has been achieved with high enantioselectivity through a Michael-aldol-Smiles rearrangement sequence catalyzed by chiral primary amines. thieme-connect.comsmolecule.com The catalyst induces axial chirality during the key bond-forming steps. In another example, chiral oxaziridinium organocatalysts enable highly enantioselective hydroxylative phenol dearomatization, leading to the formation of specific enantiomers of bicyclo[2.2.2]octenone natural products. nih.gov The choice of catalyst enantiomer can determine which product enantiomer is formed. nih.govnih.gov
| Catalyst/Ligand | Metal (if any) | Reaction Type | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral Oxaziridinium Salt | None (Organocatalyst) | o-HPD-[4+2] Dimerization | High enantioselectivity (e.g., >99% ee). | nih.govnih.gov |
| Ph-bod* (Chiral Diene) | Rhodium(I) | Asymmetric Arylation | High enantioselectivity (up to 99% ee). | researchgate.net |
| (–)-Sparteine | Copper(I) | Oxidative Dearomatization/Dimerization | Enantioselective synthesis of bicyclo[2.2.2]octenones. | nih.gov |
| Cinchona Alkaloid-derived Primary Amine | None (Organocatalyst) | Michael-Aldol-Smiles Rearrangement | High enantioselectivity in bicyclo[2.2.2]oct-5-en-2-one synthesis. | thieme-connect.comsmolecule.com |
Emerging Research Directions and Future Outlook for 5 Ethylbicyclo 2.2.2 Oct 2 Ene Chemistry
Exploration of New Reactivity Patterns and Pericyclic Reactions in Bicyclo[2.2.2]octenes
The reactivity of the bicyclo[2.2.2]octene scaffold is largely dictated by the strained double bond and the rigid framework. Pericyclic reactions, particularly cycloadditions and sigmatropic rearrangements, are prominent in the chemistry of these compounds. The Diels-Alder reaction is not only a primary synthetic tool but also a key reaction for further functionalization. chemsrc.comarkat-usa.orgmdpi.comcdnsciencepub.combeilstein-journals.org
The double bond in 5-Ethylbicyclo[2.2.2]oct-2-ene can undergo a variety of transformations, including hydrogenation, epoxidation, and dihydroxylation, to introduce new functionalities. The rigid nature of the scaffold often allows for high stereocontrol in these reactions.
Rearrangements of the bicyclo[2.2.2]octene skeleton are also a subject of interest. For example, thermal rearrangements of related systems can lead to the formation of bicyclo[3.2.1]octene or other isomeric structures. researchgate.netescholarship.org The presence and nature of substituents, such as the 5-ethyl group, can significantly influence the propensity and outcome of these rearrangements. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide has been shown to yield rearranged products, highlighting the potential for skeletal diversification. coleparmer.com
Future research is expected to delve into:
Photochemical Reactions: The photochemistry of bicyclo[2.2.2]octenones has been shown to yield diverse products through processes like oxa-di-π-methane rearrangements and ketene (B1206846) extrusion. acs.org Investigating the photochemical behavior of this compound could unveil novel transformations and synthetic intermediates.
Transition-Metal Catalyzed Reactions: The development of new catalytic methods for the functionalization of the olefinic and C-H bonds within the bicyclo[2.2.2]octene framework will open up new avenues for creating complex molecular architectures.
Ring-Opening Metathesis Polymerization (ROMP): The strained double bond of bicyclo[2.2.2]octene derivatives makes them potential monomers for ROMP, leading to polymers with unique and potentially useful properties. The influence of the ethyl group on the polymerization behavior would be a key area of study.
Advanced Computational Modeling for Predictive Chemistry and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, stability, and reactivity of bicyclic systems. chem960.com For bicyclo[2.2.2]octenes, DFT calculations have been used to:
Predict the stereochemical outcomes of Diels-Alder reactions. researchgate.net
Elucidate the mechanisms of complex rearrangements.
Analyze the degree of pyramidalization at the double bond, a key feature of strained olefins. google.comsoton.ac.uk
Investigate the electronic properties that govern reactivity.
A study on sesquibicyclo[2.2.2]octenes revealed that the degree of pyramidalization of the central double bond is less than in more strained systems like homosesquinorbornenes. soton.ac.uk While specific computational studies on this compound are scarce, the principles from related systems can be applied. The ethyl group would be expected to have a minor electronic effect on the double bond but could influence the steric environment, thereby affecting the facial selectivity of reactions.
Future computational work will likely focus on:
Modeling Reaction Pathways: Accurately modeling the transition states and reaction pathways for the synthesis and functionalization of this compound to predict reactivity and guide experimental work.
Predicting Spectroscopic Properties: Calculating NMR and other spectroscopic data to aid in the characterization of new derivatives.
In Silico Design of Functional Molecules: Using computational methods to design novel this compound analogues with specific properties for applications in materials science or as bioactive agents.
Tailoring this compound and Analogues for Advanced Materials and Chemical Applications
The rigid bicyclo[2.2.2]octane core is an attractive building block for advanced materials, imparting properties such as thermal stability and defined three-dimensional structure. Bicyclo[2.2.2]octane diols and diacids are used as specialty monomers in the production of polymers like polyesters. researchgate.netambeed.com The introduction of an ethyl group in this compound could be used to fine-tune the properties of such polymers, for example, by affecting their solubility, glass transition temperature, or crystallinity.
In medicinal chemistry, the bicyclo[2.2.2]octene scaffold is used to create conformationally restricted analogues of bioactive molecules. This can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. echemi.com While specific applications for this compound have not been extensively reported, its derivatives could be explored as:
Scaffolds for Drug Discovery: Serving as a starting point for the synthesis of libraries of compounds to be screened for biological activity.
Molecular Probes: The rigid framework is ideal for designing probes to study biological processes and enzyme-substrate interactions.
Future applications could emerge in the areas of:
Supramolecular Chemistry: The defined geometry of the scaffold makes it suitable for constructing complex molecular architectures, such as molecular cages and host-guest systems.
Asymmetric Catalysis: Enantiomerically pure derivatives of this compound could serve as chiral ligands for transition metal catalysts, enabling a wide range of asymmetric transformations.
Table of Physicochemical Properties of Bicyclo[2.2.2]octene and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Bicyclo[2.2.2]oct-2-ene | C₈H₁₂ | 108.18 | 138.3 @ 760 mmHg chemsrc.com | 0.93 chemsrc.com |
| This compound | C₁₀H₁₆ | 136.24 | Not available | Not available |
| 5-Vinylbicyclo[2.2.2]oct-2-ene | C₁₀H₁₄ | 134.22 | Not available | Not available |
| Bicyclo[2.2.2]octane | C₈H₁₄ | 110.20 | Not available | Not available |
Table of Spectroscopic Data for Bicyclo[2.2.2]octene Derivatives
| Compound | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
|---|---|
| endo-6-Acetyl-exo-5-(2-oxoethyl)bicyclo[2.2.2]oct-2-ene | ¹H NMR δ: 1.1-1.9 (m, 5H), 2.15 (s, 3H), 2.3-2.6 (m, 4H), 2.85 (m, 1H), 5.9-6.6 (m, 2H), 9.75 (t, J=1Hz, 1H). IR (film): 3.64(w), 5.80, 5.85 µm. cdnsciencepub.com |
| Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester | ¹³C NMR δ: 38.1, 53.0, 170.6. IR: 1698 cm⁻¹ (C=O). |
Note: Specific spectroscopic data for this compound was not found in the searched literature.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Ethylbicyclo[2.2.2]oct-2-ene, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves functionalizing bicyclo[2.2.2]oct-2-ene precursors via alkylation or cycloaddition reactions. For example, alkylation with ethyl halides under controlled temperature (e.g., 0–5°C in anhydrous Et₂O) can introduce the ethyl group. Purity is verified using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. For novel compounds, elemental analysis (e.g., C, H, N percentages) and high-resolution mass spectrometry (HRMS) are critical . Ensure reproducibility by documenting solvent purity, reaction times, and purification steps (e.g., recrystallization or column chromatography) .
Q. How can the thermodynamic stability of this compound be experimentally determined?
- Methodological Answer : Measure standard enthalpy of formation (ΔfH°) using calorimetry and compare with computational predictions (e.g., density functional theory, DFT). Gas-phase ion energetics data (e.g., ionization potentials) from mass spectrometry can also inform stability. Reference NIST-reported thermodynamic values for bicyclo[2.2.2]oct-2-ene derivatives as benchmarks .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regiochemistry and substituent placement. Infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹). For structural elucidation, single-crystal X-ray diffraction is definitive, as demonstrated for related bicyclo compounds like 2,3-diazabicyclo[2.2.2]oct-2-ene .
Advanced Research Questions
Q. How do substituents like ethyl groups influence the reaction pathways of bicyclo[2.2.2]oct-2-ene derivatives in photochemical reactions?
- Methodological Answer : Investigate using machine-learning-assisted non-adiabatic molecular dynamics (NAMD) to track excited-state trajectories. For example, the deazetization of 2,3-diazabicyclo[2.2.2]oct-2-ene shows product selectivity (hexadiene vs. bicyclohexane) depends on momentum and substituent steric effects. Apply multiconfiguration pair-density functional theory (MC-PDFT) to model transition states .
Q. What mechanistic insights explain the [3,3]-sigmatropic rearrangements observed in substituted bicyclo[2.2.2]oct-2-ene systems?
- Methodological Answer : Use isotopic labeling (e.g., deuterium) to track hydrogen migration in nitrosation reactions. Kinetic studies (e.g., variable-temperature NMR) can quantify activation parameters (ΔH‡, ΔS‡). For stereochemical outcomes, compare experimental data with DFT-computed transition-state geometries .
Q. How can computational methods resolve contradictions in experimental data for bicyclo[2.2.2]oct-2-ene derivatives?
- Methodological Answer : When experimental ΔfH° values conflict, perform high-level ab initio calculations (e.g., CCSD(T)/CBS) to reconcile discrepancies. Validate with gas-phase electron diffraction or photoelectron spectroscopy, as done for endo/exo-5-substituted derivatives .
Q. What strategies enhance reproducibility in studies involving bicyclo[2.2.2]oct-2-ene derivatives?
- Methodological Answer : Adhere to open-science practices: publish raw NMR/GC-MS data, detailed synthesis protocols (e.g., solvent volumes, catalyst loadings), and computational input files. Use platforms like Zenodo for data archiving. For photochemical experiments, document light source intensity and wavelength calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
